molecular formula C20H23N3O2 B3015611 4-hydroxy-N-{2-[1-benzylbenzimidazol-2-yl]ethyl}butanamide CAS No. 890636-78-9

4-hydroxy-N-{2-[1-benzylbenzimidazol-2-yl]ethyl}butanamide

Cat. No. B3015611
CAS RN: 890636-78-9
M. Wt: 337.423
InChI Key: OEIMAKUWQMVVSF-UHFFFAOYSA-N
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Description

Benzimidazoles are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties .


Synthesis Analysis

Benzimidazoles can be synthesized through various methods. For example, one method involves the condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a catalyst .


Molecular Structure Analysis

The benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . It is isostructural with naturally occurring nucleotides .


Chemical Reactions Analysis

Benzimidazoles can participate in various chemical reactions. For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the molecular formula of 4-Hydroxy-N,N-bis(2-hydroxyethyl)butanamide is C8H17NO4, with an average mass of 191.225 Da .

Scientific Research Applications

Metabolism and Hydrolysis

  • Parabens, including 4-hydroxybenzoic acid esters, undergo metabolism primarily through hydrolysis of the ester bond and glucuronidation reactions. These reactions are facilitated by various human UDP-glucuronosyltransferase (UGT) isoforms in the liver, suggesting that these substances do not accumulate significantly in human tissues (Abbas et al., 2010).

Environmental Fate and Behavior

  • Parabens, including derivatives of p-hydroxybenzoic acid, are widely used in consumer products and have been identified as emerging contaminants in aquatic environments. They undergo biodegradation but are still found in surface water and sediments, reflecting their continuous introduction and consumption (Haman et al., 2015).

Dermal Absorption and Toxicology

  • The dermal absorption and hydrolysis of parabens, including 4-hydroxybenzoic acid esters, have been studied to understand their potential for localized toxicity. Parabens are hydrolyzed by carboxylesterases to 4-hydroxybenzoic acid, and their metabolism in human and minipig skin has been compared to evaluate the suitability of the minipig as a model for human dermal metabolism (Jewell et al., 2007).

Effects on Adipocyte Differentiation

  • Studies have shown that parabens can promote adipocyte differentiation in murine 3T3-L1 cells. The adipogenic potency of parabens increases with the length of the linear alkyl chain, and this effect is augmented with an aromatic ring, as in benzylparaben. This suggests that parabens may contribute to the obesity epidemic, warranting further investigation into their effects in vivo (Hu et al., 2013).

Photodegradation Studies

  • Research on the photodegradation of parabens, including methyl-, ethyl-, propyl-, butyl-, and benzylparaben, has been conducted to understand their degradation pathways and by-products. This is crucial for assessing the environmental impact and developing strategies for the removal of these contaminants from water sources (Gmurek et al., 2015).

Anticancer and Catalytic Activities

  • Certain derivatives of 4-hydroxybenzoic acid have been explored for their potential anticancer and catalytic activities. For example, studies on oxovanadium(V) complexes derived from these compounds have shown promising results against leukemia and lymphoma cells (Ta et al., 2019).

Mechanism of Action

The mechanism of action of benzimidazoles can vary depending on the specific compound and its biological target. Some benzimidazoles have been found to form reactive oxygen species (ROS) with glutathione (GSH), leading to DNA strand breaks .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. It’s always important to handle chemicals with care, avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Benzimidazoles have shown a broad spectrum of biological activities, making them valuable in drug research and development . Future research may focus on the synthesis of new benzimidazole derivatives and their potential applications in medicine and other fields .

properties

IUPAC Name

N-[2-(1-benzylbenzimidazol-2-yl)ethyl]-4-hydroxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-14-6-11-20(25)21-13-12-19-22-17-9-4-5-10-18(17)23(19)15-16-7-2-1-3-8-16/h1-5,7-10,24H,6,11-15H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIMAKUWQMVVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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